5-Amino-furan-2-carboxylic acid
Description
Significance of Furan-based Heterocyclic Scaffolds in Research
Furan-based heterocyclic scaffolds are a cornerstone of medicinal chemistry and drug discovery. The furan (B31954) ring, a five-membered aromatic ring containing one oxygen atom, is a structural motif found in numerous natural products and synthetic compounds with significant biological activity. researchgate.netijabbr.com The inclusion of a furan nucleus is a key strategy in the development of new therapeutic agents. utripoli.edu.lyutripoli.edu.ly
The significance of furan scaffolds lies in their:
Versatility: The furan ring can be readily modified with various functional groups, allowing for the fine-tuning of a molecule's biological activity. utripoli.edu.lyijabbr.com Even minor changes to the substitution pattern on the furan ring can lead to noticeable alterations in its biological effects. utripoli.edu.lyutripoli.edu.ly
Bioactivity: Furan derivatives have demonstrated a wide spectrum of pharmacological properties, including antimicrobial, antiviral, anti-inflammatory, analgesic, antidepressant, and anticancer activities. ijabbr.comutripoli.edu.ly
Structural Mimicry: The furan scaffold can mimic other chemical structures, enabling it to interact with a variety of biological targets like enzymes and receptors. ijabbr.com
Biomass Origin: Many furan compounds, such as furfural (B47365) and 5-hydroxymethylfurfural (B1680220) (HMF), can be derived from renewable biomass sources, positioning them as key platform chemicals for a more sustainable chemical industry. acs.orgmdpi.com
Role of Amino Acid Functionalities in Chemical and Biological Contexts
Amino acid functionalities are fundamental to the structure and function of biological systems and play a crucial role in modern drug development. creative-proteomics.com As the building blocks of proteins, their arrangement dictates the three-dimensional structure and, consequently, the function of these vital macromolecules. creative-proteomics.com
In chemical and biological contexts, amino acid functionalities are significant for:
Drug Design and Development: Amino acids and their derivatives are used as precursors for synthetic peptides, in the creation of antibiotics and antivirals, and in the formulation of drugs for various diseases. Unnatural amino acids, in particular, offer greater flexibility in drug design, allowing for the enhancement of properties like stability, solubility, and target specificity.
Drug Delivery: The biocompatibility of amino acids makes them ideal for use in drug delivery systems. They can improve a drug's bioavailability and distribution within the body. oakwoodlabs.com
Prodrug Development: By linking an active drug molecule to an amino acid, its stability and bioavailability can be improved, and its duration of action can be extended.
Antimicrobial and Anti-biofilm Agents: While amino acids are essential for microbial growth, they also offer solutions to combat antimicrobial resistance. They are used to develop antimicrobial peptides and can act as anti-biofilm agents. nih.gov
Historical Perspectives on the Research of Furan Amino Acids
The exploration of furan derivatives dates back to the 18th century, with Carl Wilhelm Scheele's isolation of 2-furoic acid in 1780. utripoli.edu.lywikipedia.org However, the specific synthesis and study of furan amino acids like 5-amino-furan-2-carboxylic acid are more recent developments, driven by advancements in heterocyclic chemistry.
The first documented synthesis of this compound appeared in patent literature in 2009. Its structural data were cataloged in the PubChem database in 2007, marking its formal entry into chemical databases. Early synthetic methods for furan derivatives often relied on biomass-derived furfural. More contemporary approaches, such as palladium-catalyzed cross-coupling and biocatalytic oxidation, have since been developed to improve the yield and selectivity of these reactions.
Current Research Landscape and Emerging Trends for this compound
Current research on this compound and related furan amino acids is focused on several key areas:
Green Synthesis: There is a growing interest in developing environmentally friendly methods for producing furan-based compounds. This includes the use of chemobiocatalytic routes that combine enzymatic and chemical steps to synthesize furan amino acids from biomass-derived starting materials like 5-hydroxymethylfurfural (HMF). nih.gov
Biomedical Applications: Researchers are actively investigating the potential of this compound and its derivatives as bioactive molecules. Studies are exploring their antimicrobial and anticancer properties. The dual functionality of the molecule, with its amino and carboxylic acid groups, allows it to interact with various molecular targets, potentially modulating biological activities such as enzyme inhibition or receptor binding.
Polymer Science: Furan-based dicarboxylic acids are being explored as bio-derived monomers for the synthesis of novel polymers. acs.org These furan-based polymers have the potential to replace petroleum-based plastics, offering a more sustainable alternative.
Catalysis: The influence of amino acids on catalytic processes for the production of furan derivatives is an area of active investigation. For instance, studies have shown that amino acids can impact the catalytic activity of noble metal catalysts used in the oxidation of HMF to 2,5-furandicarboxylic acid (FDCA). nih.gov
Chemical and Physical Properties of this compound
| Property | Value |
| CAS Number | 24007-99-6 |
| Molecular Formula | C5H5NO3 |
| Molecular Weight | 127.1 g/mol |
| Boiling Point | 354ºC at 760 mmHg |
| Density | 1.46 g/cm³ |
| Flash Point | 167.9ºC |
| Refractive Index | 1.598 |
Source: echemi.com
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
5-aminofuran-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5NO3/c6-4-2-1-3(9-4)5(7)8/h1-2H,6H2,(H,7,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WEZNQSRTDPKLDH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(OC(=C1)N)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90484279 | |
| Record name | 5-AMINO-FURAN-2-CARBOXYLIC ACID | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90484279 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
127.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
24007-99-6 | |
| Record name | 5-AMINO-FURAN-2-CARBOXYLIC ACID | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90484279 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Strategic Route Development for 5 Amino Furan 2 Carboxylic Acid
Classical Organic Synthetic Approaches
Traditional organic synthesis provides a foundational framework for the preparation of 5-Amino-furan-2-carboxylic acid, often involving multi-step sequences and the derivatization of readily available furan (B31954) precursors.
Derivatization from Furan-2-carboxylic Acid Precursors
A more direct classical approach starts with furan-2-carboxylic acid, a compound accessible from the oxidation of furfural (B47365) or through the dehydration of mucic acid. The key challenge in this route is the regioselective introduction of the amino group at the 5-position. This can be approached through electrophilic aromatic substitution reactions. For instance, nitration of furan-2-carboxylic acid, followed by reduction of the resulting nitro group, would yield the desired 5-amino derivative. However, the electron-withdrawing nature of the carboxylic acid group can deactivate the furan ring, making the initial nitration step challenging and potentially requiring harsh reaction conditions.
Another strategy involves the use of a directing group to facilitate substitution at the desired position. While not a direct conversion, the synthesis of furan-2,5-dicarboxylic acid (FDCA) from furan-2-carboxylic acid has been demonstrated through deprotonation with a strong base like lithium diisopropylamide (LDA) followed by reaction with carbon dioxide. arkat-usa.org This highlights the potential for functionalization at the 5-position, which could be adapted for the introduction of an amino group through alternative electrophiles or multi-step conversions.
Halogenation and Subsequent Functionalization Pathways
Halogenation of the furan ring provides a versatile entry point for the introduction of various functional groups, including the amino group. The process typically begins with the bromination or chlorination of a suitable furan derivative. For instance, bromination of furan can yield 2-bromofuran, which can then be carboxylated. Subsequent nucleophilic aromatic substitution with an amine source, or a Curtius, Hofmann, or Schmidt rearrangement of a carboxylic acid derivative at the 5-position, could then install the amino group.
A notable example of this strategy involves the electrochemical carboxylation of a halogenated furfural derivative. acs.org In this process, a brominated furan derivative is electrochemically reduced in the presence of carbon dioxide, leading to the substitution of the bromine atom with a carboxyl group. acs.org This approach, while demonstrated for the synthesis of FDCA, illustrates the principle of using a halogen as a leaving group to introduce a carboxylic acid, a strategy that could be conceptually applied in a synthetic sequence for this compound. acs.org
Catalytic Synthesis Innovations
Modern catalytic methods offer more efficient and sustainable routes to this compound, employing both biocatalysts and transition metal complexes to achieve high selectivity and yield under milder conditions.
Biocatalytic Routes and Enzymatic Transformations (e.g., Laccase-TEMPO systems, ω-transaminases)
Biocatalysis has emerged as a powerful tool for the green synthesis of furan derivatives. A notable chemobiocatalytic route for the production of a related compound, 5-aminomethyl-2-furancarboxylic acid (AMFC), starts from 5-hydroxymethylfurfural (B1680220) (HMF). nih.gov This process utilizes a laccase-TEMPO system to oxidize HMF to 5-formyl-2-furancarboxylic acid (FFCA). nih.gov The intermediate FFCA is then converted to AMFC via transamination using a recombinant E. coli expressing an ω-transaminase. nih.gov This one-pot, two-step cascade reaction achieves a high yield of approximately 81%. nih.gov While this specific example produces an aminomethyl derivative, the principle of using ω-transaminases for the amination of a carbonyl group on the furan ring is directly relevant to the synthesis of this compound from a suitable keto-acid precursor.
Enzymatic cascades are also employed in the synthesis of 2,5-furandicarboxylic acid (FDCA) from HMF, where the oxidation of the aldehyde and alcohol groups is a key step. nih.gov These enzymatic systems, often involving alcohol oxidases and glyoxal (B1671930) oxidases, demonstrate the potential for selective functional group manipulation on the furan ring under mild, aqueous conditions. nih.gov
Transition Metal-Catalyzed Syntheses (e.g., Palladium-catalyzed cyanation, Copper-catalyzed reactions)
Transition metal catalysis offers a broad range of reactions for the functionalization of aromatic rings, including the furan nucleus. Palladium-catalyzed cross-coupling reactions are particularly powerful for forming carbon-carbon and carbon-heteroatom bonds. For instance, palladium-catalyzed aminocarbonylation of aryl halides is a well-established method for the synthesis of amides. nih.gov This type of reaction could be envisioned for the conversion of a halogenated furan-2-carboxylic acid derivative into the corresponding 5-amino-substituted product.
Palladium catalysts are also effective for the α-arylation of carboxylic acids, a process that could be adapted for the synthesis of furan-containing compounds. nih.gov While direct α-arylation of free carboxylic acids has been a challenge, a traceless protecting strategy has been developed to overcome this limitation. nih.gov
Copper-catalyzed reactions have also been explored for the oxidation of HMF to FDCA, demonstrating the utility of copper catalysts in furan chemistry. mdpi.com These reactions often proceed under benign conditions and can be highly selective. mdpi.com The principles of these catalytic oxidations could potentially be adapted for the synthesis of this compound from appropriate precursors.
Interactive Data Table: Comparison of Synthetic Strategies
| Synthetic Strategy | Key Features | Advantages | Challenges |
| Classical Multi-step Synthesis | Stepwise construction from simple precursors like furfural. | Versatility in precursor choice. | Often lower overall yields, multiple steps, potential for significant waste. |
| Derivatization from Furan-2-carboxylic Acid | Introduction of the amino group onto a pre-existing furan-2-carboxylic acid core. | More direct route. | Deactivation of the furan ring by the carboxyl group can make substitution difficult. |
| Halogenation-Functionalization | Use of a halogen as a handle for subsequent functional group introduction. | Halogens are good leaving groups, enabling a variety of transformations. | Requires an additional halogenation step, potential for regioselectivity issues. |
| Biocatalysis (e.g., ω-transaminases) | Use of enzymes for selective transformations. | High selectivity, mild reaction conditions, environmentally friendly. | Enzyme stability and substrate scope can be limiting factors. |
| Transition Metal Catalysis (e.g., Palladium, Copper) | Use of metal complexes to catalyze bond formation. | High efficiency and selectivity, broad substrate scope. | Catalyst cost and removal from the final product can be concerns. |
Visible Light-Mediated Radical Decarboxylative Strategies
The application of visible light photocatalysis has emerged as a mild, energy-efficient, and environmentally considerate tool for organic synthesis. researchgate.netresearcher.life These strategies revolve around the radical decarboxylation of carboxylic acids, which are abundant and renewable feedstocks, to generate a wide array of chemical transformations. researchgate.netnih.gov While direct examples for the synthesis of this compound are specific, the principles derived from similar transformations offer a clear pathway.
The general mechanism involves a photocatalyst, which, upon irradiation with visible light, initiates a single-electron transfer (SET) process. rsc.org This process can convert a carboxylic acid into a highly reactive radical intermediate via decarboxylation. For instance, N-arylglycines can be oxidatively decarboxylated by an excited photocatalyst like methylene (B1212753) blue or Eosin-Y to generate an aminomethyl radical. researchgate.netrsc.org This radical can then participate in various bond-forming reactions.
Several photocatalytic systems have been developed that could be adapted for furan-based substrates:
Organophotocatalysis: Dyes such as Eosin-Y can drive photoredox tandem protocols to construct C-N, C-O, and C-C bonds in a single operation. researchgate.net
Metal-Catalyzed Photoredox: The combination of a photocatalyst with a metal co-catalyst, such as copper or iron, can enable the decarboxylative oxidation of carboxylic acids using molecular oxygen as a green oxidant. researchgate.net A sustainable approach for synthesizing oxindoles has been developed using carboxylate salts as radical precursors and FeCl₃ as a catalyst, operating at room temperature. researchgate.net
Photocatalyst-Free Cyclization: Some visible-light-promoted decarboxylative radical cyclizations can proceed in the presence of an additive like phenyliodine(III) diacetate without a dedicated photocatalyst. rsc.org
These methods highlight the potential to use a precursor like this compound itself or a related dicarboxylic acid to generate radical intermediates for further functionalization, or to use a simpler furan carboxylic acid in a decarboxylative coupling reaction to introduce the amino group. The mild conditions and wide functional group compatibility make this a promising area for future synthetic route development. nih.gov
Electrochemical Synthesis Approaches
Electrochemical methods offer a powerful and sustainable alternative for synthesizing carboxylic acids and their derivatives, often avoiding the need for harsh chemical oxidants or reductants. mdpi.com For furan-based compounds, electrochemical strategies can be applied for both the formation of the carboxylic acid group and for modifications via decarboxylation.
One relevant approach is the electrochemical carboxylation of furan derivatives. This process typically involves the reduction of a substrate at the cathode in the presence of carbon dioxide (CO₂) to form a carboxylate. While this has been demonstrated primarily for the synthesis of 2,5-furandicarboxylic acid (FDCA) from precursors like 2-furoic acid, the underlying principles are adaptable. The efficiency of this method is influenced by factors such as the electrolyte cation and the CO₂ flow rate.
Another powerful technique is anodic decarboxylation , particularly under Hofer-Moest conditions. nih.govacs.org This reaction involves the electrochemical oxidation of a carboxylic acid to generate a carbocation intermediate, which can then undergo further reactions, such as intramolecular cyclization to form C-O bonds. nih.govacs.org This has been successfully applied to the synthesis of unnatural α,α-disubstituted cyclic amino acid derivatives. nih.gov For the synthesis of this compound, a precursor molecule could be designed to undergo an electrochemical decarboxylative amination or cyclization to yield the target structure under base-free conditions in an undivided cell. nih.gov
Recent studies have also focused on the selective electrooxidation of biomass-derived molecules like 5-hydroxymethylfurfural (HMF). Using non-metallic catalysts such as polyaniline on carbon paper, HMF can be selectively oxidized to intermediates like 5-formyl-furan-2-carboxylic acid (FFCA), demonstrating the fine control achievable with electrochemical systems. researchgate.net This highlights the potential for a stepwise electrochemical process starting from HMF to first generate the furan-2-carboxylic acid scaffold, followed by a subsequent amination step.
| Method | Key Features | Potential Application for this compound |
| Electrochemical Carboxylation | Uses CO₂ as a C1 source; cathode reaction. | Carboxylation of an amino-substituted furan precursor. |
| Anodic Decarboxylation | Hofer-Moest conditions; generates carbocation intermediates. nih.govacs.org | Decarboxylative functionalization of a furan dicarboxylic acid precursor to install the amino group. |
| Selective Electrooxidation | High selectivity with specific catalysts (e.g., polyaniline). researchgate.net | Oxidation of HMF to a furan-2-carboxylic acid intermediate prior to amination. researchgate.net |
Green Chemistry Principles in this compound Synthesis
The integration of green chemistry principles is paramount in modern synthetic chemistry to develop sustainable and economically viable processes. This involves the use of renewable feedstocks, atom-economical reactions, and environmentally benign reaction conditions.
Utilization of Biomass-Derived Feedstocks (e.g., 5-hydroxymethylfurfural)
5-Hydroxymethylfurfural (HMF) is a key platform chemical derived from the dehydration of cellulosic biomass and is a versatile starting material for a variety of furan-based compounds. nih.govbiointerfaceresearch.com Its structure provides a direct precursor to the furan ring and the functional groups that can be converted to the amino and carboxylic acid moieties of the target molecule.
A notable green synthetic route is the chemobiocatalytic synthesis of a furan amino acid from HMF. nih.gov In a one-pot, two-step process, HMF is first oxidized to 5-formyl-2-furancarboxylic acid (FFCA) using a laccase-TEMPO system. Subsequently, the FFCA intermediate is converted into 5-aminomethyl-2-furancarboxylic acid (AMFC) via transamination using a recombinant E. coli whole-cell biocatalyst. nih.gov This biocatalytic step utilizes ammonium (B1175870) formate, a cheap amine donor, and generates only water and CO₂ as byproducts, achieving a high yield of approximately 81%. nih.gov
The oxidation of HMF to 2,5-furandicarboxylic acid (FDCA) is another well-studied process that proceeds through relevant intermediates. biointerfaceresearch.commdpi.com Catalytic oxidation over platinum supported on activated carbon has shown high conversion of HMF with yields of FDCA up to 93.6%. biointerfaceresearch.com This reaction proceeds through intermediates such as 5-hydroxymethyl-2-furancarboxylic acid (HMFCA) and FFCA, demonstrating the feasibility of selectively oxidizing the functional groups of HMF to achieve the desired carboxylic acid functionality. biointerfaceresearch.commdpi.com
| Feedstock | Catalytic System | Key Intermediate(s) | Product | Yield | Reference |
| 5-Hydroxymethylfurfural (HMF) | Laccase-TEMPO & Recombinant E. coli | 5-Formyl-2-furancarboxylic acid (FFCA) | 5-Aminomethyl-2-furancarboxylic acid (AMFC) | ~81% | nih.gov |
| 5-Hydroxymethylfurfural (HMF) | Platinum on Açaí Coal | HMFCA, FFCA | 2,5-Furandicarboxylic acid (FDCA) | 93.6% | biointerfaceresearch.com |
| 5-Hydroxymethylfurfural (HMF) | CuNiAlOₓ | - | 2,5-Bis(aminomethyl)furan (BAF) | 85.9% | rsc.org |
Carbon Dioxide Fixation and Carboxylation Strategies
Utilizing carbon dioxide (CO₂) as a C1 feedstock is a cornerstone of green chemistry, as it transforms a greenhouse gas into valuable chemicals. mdpi.comrsc.org Carboxylation reactions, which install a carboxylic acid group using CO₂, are particularly attractive for synthesizing the target molecule. mdpi.com
A highly promising strategy involves the direct carboxylation of 2-furoic acid, which can be produced by the oxidation of furfural, another key bio-based platform molecule. shokubai.orguniovi.es This method allows for the synthesis of 2,5-furandicarboxylic acid (FDCA) by heating a mixture of potassium or cesium furoate with carbonates under a CO₂ atmosphere. rsc.orgshokubai.org This reaction, a variation of the Kolbe-Schmitt reaction, can be performed in a solvent-free setting using molten salts, and it effectively fixes CO₂ to form the second carboxylic acid group on the furan ring. rsc.org While this specific reaction yields FDCA, the principle of C-H carboxylation on the furan ring is directly applicable. An appropriately substituted amino-furan could undergo a similar directed carboxylation at the C5 position.
The development of synthetic cycles for CO₂ fixation in vitro, such as the CETCH cycle, which uses a network of enzymes to convert CO₂ into organic molecules, represents the frontier of this field. nih.gov Although complex, these biocatalytic approaches offer a blueprint for future CO₂ utilization strategies that could be harnessed for the synthesis of complex molecules like this compound. nih.gov
| Precursor | Reagent | Conditions | Product | Significance | Reference |
| 2-Furoic Acid | CO₂ | Molten Cs₂CO₃/K₂CO₃, 260–290 °C | 2,5-Furandicarboxylic acid (FDCA) | Solvent-free C-H carboxylation of a furan ring. rsc.orgshokubai.org | rsc.orgshokubai.org |
| Furfural | O₂, CO₂ | Two-step: Au-catalyzed oxidation, then molten salt carboxylation | 2,5-Furandicarboxylic acid (FDCA) | Integrated process from a non-edible biomass precursor with an overall yield of 74%. shokubai.org | shokubai.org |
Solvent-Free and Environmentally Benign Reaction Conditions
Minimizing or eliminating the use of hazardous solvents is a key goal of green chemistry. The synthesis of this compound can benefit from several emerging techniques that promote environmentally benign conditions.
Solvent-Free Reactions: As mentioned, the carboxylation of furoic acid can be conducted by heating a mixture of salts under a CO₂ atmosphere in the absence of any solvent. shokubai.org This molten salt method not only simplifies product purification but also drastically reduces solvent waste. Another promising solvent-free approach is mechanochemistry, specifically liquid-assisted ball-milling. This technique uses mechanical force to initiate reactions between solid reagents, with only a minimal amount of liquid added to facilitate the process. It has been successfully used for peptide bond synthesis, a reaction analogous to forming derivatives of the amino acid-like target molecule, avoiding toxic solvents entirely. rsc.org
Benign Solvents: When solvents are necessary, the focus shifts to using those with a better environmental, health, and safety profile than traditional solvents like DMF or CH₂Cl₂. nih.gov Water is the ideal green solvent, and developing synthetic steps that can be performed in aqueous media is highly desirable. nih.gov For example, peptide bond formation using N-carboxyanhydrides (NCAs) can be performed in water with pH control, releasing only CO₂ as a byproduct, which showcases a very high atom economy. nih.gov For processes requiring organic solvents, the use of bio-derived alternatives such as Cyrene™ or anisole (B1667542) in mixtures can provide effective substitutes for dissolving reagents and swelling the resins used in solid-phase synthesis. unibo.it The choice of solvent must ensure that reagents and building blocks are sufficiently soluble (e.g., ≥0.25 M) to maintain process efficiency. nih.gov
Chemical Reactivity and Advanced Derivatization of 5 Amino Furan 2 Carboxylic Acid
Reactions Involving the Furan (B31954) Ring System
The unique structural arrangement of 5-Amino-furan-2-carboxylic acid, featuring both an electron-donating amino group and an electron-withdrawing carboxylic acid group on a furan ring, imparts a distinct chemical reactivity profile to the molecule. This dual functionality allows for a variety of transformations involving the heterocyclic core.
Electrophilic Aromatic Substitution Studies
The furan ring in this compound is activated towards electrophilic aromatic substitution due to the electron-donating nature of the amino group at the C5 position. This directing effect makes the C3 and C4 positions of the furan ring susceptible to attack by electrophiles. While specific studies on this exact molecule are not extensively detailed in the provided results, the general principles of electrophilic aromatic substitution on furan systems provide a strong indication of its expected reactivity. youtube.com
Key electrophilic aromatic substitution reactions include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation. masterorganicchemistry.com For instance, nitration would introduce a nitro group onto the furan ring, a common transformation in the synthesis of various derivatives. masterorganicchemistry.com The presence of the activating amino group suggests that these reactions would proceed under relatively mild conditions. It is important to note that the carboxylic acid group, being electron-withdrawing, would have a deactivating effect, though the influence of the amino group is generally dominant in directing electrophilic attack on five-membered heterocycles. youtube.com The substitution pattern is typically favored at the position adjacent to the heteroatom. youtube.com
Nucleophilic Additions and Ring Modifications
While electrophilic substitution is a hallmark of aromatic systems, furan and its derivatives can also undergo nucleophilic addition reactions, particularly under forcing conditions or with specific reagents that disrupt the aromaticity of the ring. pearson.com The electron-rich nature of the furan ring makes it less susceptible to direct nucleophilic attack compared to electron-deficient heterocycles. However, the presence of the carboxylic acid group can influence the ring's reactivity towards certain nucleophiles.
Ring modification reactions, such as Diels-Alder cycloadditions where the furan acts as a diene, are also a possibility. pearson.com These reactions would lead to the formation of bicyclic adducts, significantly altering the core structure of the molecule and providing access to a diverse range of complex chemical scaffolds. The specific conditions and outcomes of such reactions with this compound would depend on the nature of the dienophile and the reaction conditions employed.
Arylation and Alkylation Reactions
The furan ring of this compound can be functionalized through arylation and alkylation reactions, typically mediated by transition metal catalysts. These cross-coupling reactions, such as the Suzuki, Heck, and Stille reactions, allow for the introduction of various aryl and alkyl substituents onto the furan core. While direct examples for this specific molecule are not provided, the general applicability of these methods to furan systems is well-established.
For instance, palladium-catalyzed cross-coupling reactions could be employed to introduce aryl groups at the C3 or C4 positions, leveraging the inherent reactivity of these sites. Similarly, alkyl groups can be introduced through related catalytic cycles. These reactions are invaluable for the synthesis of derivatives with tailored electronic and steric properties.
Transformations of the Amino Group
The amino group at the C5 position of this compound is a key site for a variety of chemical transformations, enabling the synthesis of a wide array of derivatives with potential applications in medicinal chemistry and materials science.
Amidation and Peptide Coupling Reactions
The amino group of this compound can readily participate in amidation reactions to form amide bonds. This transformation is fundamental in the synthesis of peptides and other amide-containing molecules. The reaction typically involves the coupling of the amino group with a carboxylic acid, often activated by a coupling reagent to enhance its electrophilicity. csbsju.edu
Common coupling reagents used in peptide synthesis include carbodiimides like dicyclohexylcarbodiimide (B1669883) (DCC) and 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC). These reagents activate the carboxylic acid, facilitating its reaction with the amino group of this compound to form a stable amide linkage. csbsju.edu The development of one-pot, green methodologies for amide bond formation, sometimes avoiding traditional coupling reagents, highlights the ongoing innovation in this area. rsc.orgnih.gov
| Coupling Reagent Class | Example Reagents | General Application |
| Carbodiimides | DCC, EDC | Activation of carboxylic acids for amide bond formation. csbsju.edu |
| Phosphonium Salts | BOP, PyBOP | Used in solid-phase peptide synthesis. |
| Uronium/Guanidinium Salts | HBTU, HATU | Highly efficient coupling reagents with minimal side reactions. |
| Mixed Anhydrides | Pivaloyl Chloride | Formation of a reactive mixed anhydride (B1165640) for amidation. bohrium.com |
These reactions are crucial for incorporating the this compound scaffold into larger molecular frameworks, including peptidomimetics and other biologically active compounds.
N-Alkylation and N-Acylation Reactions
The nitrogen atom of the amino group in this compound can be functionalized through N-alkylation and N-acylation reactions. These transformations introduce alkyl or acyl groups onto the nitrogen, further diversifying the chemical space accessible from this starting material.
N-Alkylation involves the reaction of the amino group with an alkylating agent, such as an alkyl halide or a sulfate. nih.gov This reaction can be challenging due to the potential for over-alkylation and the need for protecting groups on the carboxylic acid to prevent undesired side reactions. nih.gov Catalytic methods for direct N-alkylation of unprotected amino acids with alcohols are being developed as more sustainable alternatives. nih.gov
N-Acylation is the reaction of the amino group with an acylating agent, such as an acid chloride or an acid anhydride, to form an N-acyl derivative. researchgate.net This is a common method for introducing a wide variety of functional groups and for protecting the amino group during other chemical transformations. The resulting amides are generally stable and can be an important structural motif in various target molecules.
| Reaction Type | Reagent Class | Example Reagent | Product |
| N-Alkylation | Alkyl Halides | Methyl Iodide | N-Methyl-5-amino-furan-2-carboxylic acid |
| N-Acylation | Acid Chlorides | Acetyl Chloride | N-Acetyl-5-amino-furan-2-carboxylic acid |
| N-Acylation | Acid Anhydrides | Acetic Anhydride | N-Acetyl-5-amino-furan-2-carboxylic acid |
These derivatization strategies highlight the versatility of this compound as a building block in organic synthesis, providing access to a broad spectrum of functionalized furan derivatives.
Formation of Schiff Bases and Imines
The presence of a primary amino group in this compound allows for its condensation with aldehydes and ketones to form Schiff bases, also known as imines. masterorganicchemistry.comnih.gov This reaction involves the nucleophilic attack of the amino group on the carbonyl carbon, followed by the elimination of a water molecule to form the characteristic C=N double bond of the imine. masterorganicchemistry.com The reaction is often catalyzed by acid. masterorganicchemistry.com
The formation of furan-containing Schiff bases is of significant interest due to the potential for enhanced biological and pharmacological properties arising from the combination of the furan ring and the azomethine group. nih.gov These derivatives can act as ligands, forming complexes with various transition metal ions. nih.gov
Table 1: Examples of Schiff Base/Imine Formation Reactions
| Reactant 1 | Reactant 2 | Product Type | Notes |
| Primary Amine | Aldehyde/Ketone | Imine (Schiff Base) | General reaction, often acid-catalyzed. masterorganicchemistry.comnih.gov |
| 2-Aminobenzamide | Furan-2-carboxaldehyde | Furan-containing Schiff base | The resulting Schiff base can act as a tridentate ligand for metal complexation. nih.gov |
| Furfural (B47365) | Sulfanilamide | Furan-containing Schiff base | The product, (Z)-4-((furan-2-ylmethylene)amino)benzenesulfonamide, has shown moderate antimicrobial activity. nih.gov |
| α,β-Unsaturated Ketones | Aniline (B41778) derivatives | Furan-3(2H)-imine derivatives | This reaction proceeds via a 1,4-addition of the aniline followed by intramolecular cyclization. nih.gov |
This table provides illustrative examples of reactions leading to the formation of imines and Schiff bases, highlighting the versatility of this reaction type.
Reactivity of the Carboxylic Acid Moiety
The carboxylic acid group at the 2-position of the furan ring offers another site for chemical modification, enabling the synthesis of a variety of derivatives.
The carboxylic acid functionality of this compound can undergo esterification with alcohols, typically in the presence of a strong acid catalyst like sulfuric acid or hydrogen chloride. google.compearson.com This reaction proceeds through a nucleophilic acyl substitution mechanism, where the alcohol acts as the nucleophile. pearson.com An alternative, environmentally benign method involves using carbon dioxide as an acid catalyst under supercritical or near-critical conditions. google.com
Similarly, the carboxylic acid can be converted to an amide by reacting with an amine. sigmaaldrich.comescholarship.orgrsc.org This transformation often requires the use of a coupling agent or dehydrating agent, such as dicyclohexylcarbodiimide (DCC), to activate the carboxylic acid and facilitate the nucleophilic attack by the amine. youtube.com A one-pot, greener approach involves the formation of an intermediate thioester which then reacts with the amine. escholarship.orgrsc.org
Table 2: Esterification and Amide Formation Reactions of Furan Carboxylic Acids
| Reactant | Reagent(s) | Product Type | Key Findings |
| 2,5-Furandicarboxylic acid | Alcohol, CO₂ (catalyst) | Furan dicarboxylate ester | Achieves high conversion rates (up to 99%) under supercritical or near-critical conditions. google.com |
| Carboxylic acid | Amine, Dicyclohexylcarbodiimide (DCC) | Amide | DCC acts as a dehydrating agent, activating the carboxylic acid. youtube.com |
| Carboxylic acid | Amine, Dipyridyl disulfide/triphenylphosphine | Amide (via thioester) | A one-pot, green method that avoids traditional coupling reagents. escholarship.orgrsc.org |
| Proline | 4-Hydroxybenzyl alcohol, HCl (catalyst) | Ester | Proceeds via Fischer esterification with protonation of the carbonyl oxygen. pearson.com |
This table summarizes various methods for the esterification and amide formation of furan carboxylic acids, including both traditional and modern synthetic approaches.
The decarboxylation of furan-2-carboxylic acids, including the 5-amino derivative, can be achieved, leading to the formation of furan derivatives without the carboxylic acid group. youtube.com This reaction typically proceeds through an ipso-substitution pathway, which is a type of electrophilic aromatic substitution. youtube.com The stability of the furan ring and the nature of the substituents can influence the ease of decarboxylation. youtube.com For amino acids in general, decarboxylation is a known metabolic process that removes the carboxyl group as carbon dioxide, often catalyzed by enzymes requiring pyridoxal (B1214274) phosphate (B84403) as a cofactor, to produce amines. youtube.com
The carboxylic acid group can be activated to facilitate further synthetic transformations. In biological systems, this activation is often achieved through the formation of acyl phosphates or acyl-adenosine phosphates, which are more reactive towards nucleophilic attack. libretexts.orgyoutube.com In laboratory settings, carboxylic acids can be converted to more reactive derivatives like acid chlorides by treatment with reagents such as thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅). libretexts.org These activated forms can then be readily converted into a variety of other functional groups.
Another method for activation involves the formation of thioesters, which are sufficiently reactive to undergo further reactions while being relatively stable in aqueous environments. youtube.com
Multi-Functional Group Interplay and Chemo-selectivity Studies
The presence of both an amino and a carboxylic acid group on the same furan scaffold necessitates careful consideration of chemo-selectivity in synthetic transformations. The reactivity of one functional group can be influenced by the other, and reaction conditions can be tailored to favor modification at a specific site. For instance, in the synthesis of 5-aminomethyl-2-furancarboxylic acid from 5-hydroxymethylfurfural (B1680220), a chemo-biocatalytic route has been developed that combines a laccase-TEMPO system for oxidation with a transaminase for amination, demonstrating selective transformations. researchgate.net
Studies on related furan derivatives, such as the selective oxidation of 5-hydroxymethylfurfural (HMF), highlight the challenges and strategies for achieving chemo-selectivity. The oxidation of HMF can yield different products, including 5-formylfuran-2-carboxylic acid (FFCA) and 2,5-furandicarboxylic acid (FDCA), depending on the catalyst and reaction conditions. tue.nlnih.govtue.nlresearchgate.net Protecting group strategies, such as the acetalization of the formyl group in HMF, have been employed to selectively produce FFCA. tue.nltue.nlresearchgate.net These studies provide insights into controlling the reactivity of multi-functionalized furan compounds.
Advanced Spectroscopic and Structural Characterization in Research of 5 Amino Furan 2 Carboxylic Acid Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy stands as a cornerstone for the structural analysis of organic molecules, including derivatives of 5-amino-furan-2-carboxylic acid. It provides unparalleled insight into the chemical environment of individual atoms.
High-resolution ¹H (proton) and ¹³C (carbon-13) NMR spectroscopy are fundamental tools for confirming the substitution patterns on the furan (B31954) ring and the presence of the essential amino and carboxylic acid functionalities. In ¹H NMR spectra of furan derivatives, the chemical shifts of the protons on the furan ring are indicative of their electronic environment. For instance, in a derivative like ethyl acetate, the protons on the carbon adjacent to the carbonyl group typically resonate around 2 δ. pressbooks.pub The amino group and the carboxylic acid proton will also produce characteristic signals, although their chemical shifts can be highly dependent on the solvent and concentration.
¹³C NMR spectroscopy complements the proton data by providing information on the carbon skeleton. mdpi.com The chemical shifts of the carbonyl carbon of a carboxylic acid and the carbons of the furan ring appear in distinct regions of the spectrum. mdpi.com For example, studies on various amino acid derivatives have shown that the chemical shifts of carbonyl carbons are sensitive to solvent polarity and molecular interactions. mdpi.com The specific chemical shifts observed in both ¹H and ¹³C NMR spectra allow for the unambiguous assignment of the structure of this compound derivatives. mdpi.com
Below is an example of typical chemical shift ranges for derivatives of furan carboxylic acids.
| Atom | Typical ¹H Chemical Shift (ppm) | Typical ¹³C Chemical Shift (ppm) |
| Furan Ring Protons | 6.0 - 7.5 | 110 - 150 |
| Amino Group Proton | Variable (broad) | - |
| Carboxylic Acid Proton | Variable (broad, >10) | - |
| Furan Ring Carbons | - | 110 - 150 |
| Carbonyl Carbon | - | 160 - 185 |
Note: These are general ranges and can vary based on the specific derivative and solvent used.
To definitively establish the connectivity of atoms and the precise positions of substituents, researchers employ a variety of two-dimensional (2D) NMR techniques.
COSY (Correlation Spectroscopy) : This experiment reveals proton-proton (¹H-¹H) couplings, helping to identify adjacent protons within the molecule. sdsu.edu For a this compound derivative, COSY can confirm the connectivity of the furan ring protons.
HSQC (Heteronuclear Single Quantum Coherence) : HSQC correlates directly bonded proton and carbon atoms (¹H-¹³C). sdsu.edu This is invaluable for assigning the signals in the ¹³C spectrum based on the more easily assigned ¹H spectrum.
HMBC (Heteronuclear Multiple Bond Correlation) : HMBC shows correlations between protons and carbons that are separated by two or three bonds (long-range ¹H-¹³C couplings). sdsu.edu This technique is particularly powerful for establishing the connection between substituents and the furan ring, for instance, by showing a correlation between the protons of an N-alkyl group and the C5 carbon of the furan ring, or between the furan ring protons and the carboxylic acid carbon.
The combined application of these 2D NMR methods provides a comprehensive and unambiguous picture of the molecular structure of this compound derivatives. science.gov
Mass Spectrometry (MS) Applications
Mass spectrometry is an essential analytical technique that provides information about the molecular weight and elemental composition of a compound.
Both ESI-MS and MALDI-MS are soft ionization techniques that are well-suited for determining the molecular weight of organic molecules like this compound derivatives. nih.gov ESI-MS is particularly useful for analyzing samples in solution and often produces protonated molecules [M+H]⁺ or deprotonated molecules [M-H]⁻, from which the molecular weight can be easily deduced. nih.govunito.it MALDI-MS is another powerful technique where the analyte is co-crystallized with a matrix and ionized by a laser, also yielding molecular ions. nih.gov High-resolution mass spectrometry (HRMS) coupled with these ionization methods can provide highly accurate mass measurements, allowing for the determination of the elemental formula of the compound. mdpi.com
Tandem mass spectrometry (MS/MS) is a powerful technique used to obtain structural information by fragmenting a selected ion and analyzing the resulting fragment ions. nih.gov In a typical MS/MS experiment, the molecular ion of the this compound derivative is isolated and then subjected to collision-induced dissociation (CID). unito.it The resulting fragmentation pattern provides valuable insights into the structure of the molecule. For example, the loss of specific neutral fragments, such as CO₂ from the carboxylic acid group or fragments related to substituents on the amino group, can be observed. unito.it This fragmentation data helps to confirm the proposed structure and can be used to differentiate between isomers. In the mass spectra of many carboxylic acid derivatives, a prominent peak arises from the cleavage of the C-Y bond (where Y is the substituent on the carbonyl group) to form a stable acylium ion (R-CO⁺). libretexts.org
Vibrational Spectroscopy (IR, Raman) for Functional Group Identification
Vibrational spectroscopy, including infrared (IR) and Raman spectroscopy, provides information about the functional groups present in a molecule by probing their vibrational modes.
Infrared (IR) Spectroscopy : IR spectroscopy is particularly useful for identifying the characteristic stretching vibrations of key functional groups. For this compound derivatives, the IR spectrum will typically show:
N-H stretching vibrations from the amino group, usually appearing in the range of 3300-3500 cm⁻¹.
A strong C=O stretching vibration from the carboxylic acid group, typically observed between 1680 and 1710 cm⁻¹. pressbooks.pub
O-H stretching from the carboxylic acid, which is often a broad band in the region of 2500-3300 cm⁻¹.
C-N and C-O stretching vibrations, as well as vibrations associated with the furan ring. globalresearchonline.net
Raman Spectroscopy : Raman spectroscopy provides complementary information to IR spectroscopy. rsc.org The selection rules for Raman are different from those for IR, meaning that some vibrations that are weak in the IR spectrum may be strong in the Raman spectrum, and vice versa. For example, the symmetric stretching vibrations of non-polar bonds often give rise to strong Raman signals.
X-ray Crystallography for Absolute Configuration and Solid-State Structure Elucidation
X-ray crystallography stands as the unequivocal method for determining the three-dimensional arrangement of atoms within a crystalline solid. This technique provides precise information on bond lengths, bond angles, and torsion angles, which collectively define the molecular conformation. Furthermore, for chiral molecules that crystallize in non-centrosymmetric space groups, X-ray crystallography can be used to determine the absolute configuration of stereocenters.
The process involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern. The positions and intensities of the diffracted beams are directly related to the electron density distribution within the crystal, allowing for the construction of a detailed molecular model.
While a crystal structure for this compound itself is not publicly available, research on its derivatives illustrates the power of this technique. For instance, the crystal structure of Methyl 5-(2-Fluoro-4-nitrophenyl)furan-2-carboxylate, a related furan-2-carboxylate (B1237412) derivative, has been determined. In this structure, the molecule is nearly planar, with a slight angle of 3.3(1)° between the furan and phenyl rings. unimi.it The crystal packing is stabilized by π-π stacking interactions between the aromatic rings, with a centroid-to-centroid distance of 3.72(1) Å, while hydrogen bonding plays a minimal role. unimi.it
The crystallographic data for this derivative provides a concrete example of the detailed structural insights that can be obtained.
Table 1: Crystallographic Data for Methyl 5-(2-Fluoro-4-nitrophenyl)furan-2-carboxylate unimi.it
| Parameter | Value |
| Chemical Formula | C₁₂H₈FNO₅ |
| Formula Weight | 265.19 g/mol |
| Crystal System | Monoclinic |
| Space Group | P2₁/n |
| a (Å) | 7.1853(3) |
| b (Å) | 23.3361(8) |
| c (Å) | 7.2159(3) |
| β (°) | 113.155(2) |
| Volume (ų) | 1110.19(8) |
| Z | 4 |
| Density (calculated) (g/cm³) | 1.587 |
This data pertains to a derivative and is presented to illustrate the type of information obtained from X-ray crystallography.
Chiroptical Spectroscopy for Stereochemical Investigations
Chiroptical spectroscopy encompasses techniques that probe the differential interaction of chiral molecules with left and right circularly polarized light. These methods, including Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), are particularly valuable for assigning the absolute configuration of chiral compounds in solution, complementing the solid-state information from X-ray crystallography.
When a chiral molecule possesses a chromophore (a light-absorbing group) in the vicinity of its stereocenter, it will absorb left and right circularly polarized light to different extents. A CD spectrometer measures this difference in absorption (ΔA = A_L - A_R) as a function of wavelength, producing a CD spectrum. The sign and intensity of the observed Cotton effects in the CD spectrum can often be correlated with the absolute configuration of the molecule through empirical rules or quantum chemical calculations.
For chiral derivatives of this compound, the furan ring and the carboxyl group, as well as any chromophoric substituents, can give rise to characteristic CD signals. The stereochemistry of substituents on the furan ring or on the amino group would be expected to influence the sign and magnitude of the Cotton effects observed.
While specific chiroptical data for derivatives of this compound are not widely reported, general methods for chiral carboxylic acids are well-established. One advanced technique involves the use of an achiral host molecule to induce a CD signal in a chiral guest. For example, the complexation of a chiral carboxylic acid with a palladium-based sensor molecule can generate strong CD signals in the visible light region, allowing for the determination of the enantiomeric composition and concentration of the acid. nih.gov This approach could be highly applicable to chiral derivatives of this compound.
Table 2: Illustrative Chiroptical Data for a Hypothetical Chiral Derivative
| Technique | Parameter | Observation | Interpretation |
| CD | Wavelength of Maximum (λ_max) | e.g., 280 nm | Corresponds to a specific electronic transition. |
| CD | Sign of Cotton Effect | Positive or Negative | Correlates with the absolute configuration. |
| ORD | Specific Rotation ([α]_D) | e.g., +15.2° (c 1.0, CHCl₃) | Indicates the direction of rotation of plane-polarized light. |
This table is illustrative and does not represent experimental data for a specific compound, but rather the type of data obtained from chiroptical measurements.
Computational Chemistry and Theoretical Modeling Studies of 5 Amino Furan 2 Carboxylic Acid
Quantum Chemical Calculations
Quantum chemical calculations are fundamental to predicting the behavior of 5-amino-furan-2-carboxylic acid. By solving approximations of the Schrödinger equation, these methods can determine the molecule's electronic distribution and energy, which are key to its reactivity and stability.
Ab Initio and Density Functional Theory (DFT) Studies of Electronic Structure and Reactivity
Ab initio and Density Functional Theory (DFT) are two of the most prevalent quantum mechanical methods used to study molecular systems. DFT, particularly with functionals like B3LYP and basis sets such as 6-311++G(d,p), has been effectively used to analyze the electronic properties of related heterocyclic compounds like pyrazine (B50134) and thiophene (B33073) derivatives. mdpi.com For this compound, these calculations would focus on understanding how the electron-donating amino group (-NH₂) and the electron-withdrawing carboxylic acid group (-COOH) influence the electron density of the furan (B31954) ring.
Key electronic properties that are typically calculated include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a crucial indicator of a molecule's chemical reactivity and kinetic stability. A smaller gap suggests that the molecule is more polarizable and more reactive.
Molecular Electrostatic Potential (MEP) maps are another valuable output. The MEP visualizes the charge distribution on the molecule's surface, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. For this compound, the MEP would likely show negative potential (red/yellow) around the carboxylic oxygen atoms and the furan oxygen, indicating sites susceptible to electrophilic attack. The area around the amino group's hydrogen atoms would show positive potential (blue), indicating potential hydrogen bond donor sites.
These computational analyses help in predicting the molecule's reactivity in various chemical reactions, such as nucleophilic substitutions at the amino group or electrophilic aromatic substitutions on the furan ring.
Table 1: Illustrative DFT-Calculated Electronic Properties of this compound Note: This table contains representative data that would be expected from DFT calculations; specific experimental or published computational values for this exact molecule are not readily available.
| Parameter | Illustrative Value | Significance |
|---|---|---|
| HOMO Energy | -6.2 eV | Relates to the ability to donate electrons |
| LUMO Energy | -1.5 eV | Relates to the ability to accept electrons |
| HOMO-LUMO Gap | 4.7 eV | Indicator of chemical reactivity and stability |
| Dipole Moment | 3.5 D | Measures the overall polarity of the molecule |
| Ionization Potential | 7.0 eV | Energy required to remove an electron |
| Electron Affinity | 1.2 eV | Energy released when an electron is added |
Conformational Analysis and Energy Landscapes
The flexibility of the carboxylic acid and amino substituents means that this compound can exist in several different spatial arrangements, or conformations. Conformational analysis using computational methods identifies the most stable (lowest energy) conformers and the energy barriers for rotation between them. Studies on similar molecules like 2-furancarboxylic acid have shown that the orientation of the carboxyl group relative to the furan ring is critical. researchgate.net
For this compound, the primary degrees of rotational freedom are the torsion angles associated with the C2-C(OOH) bond and the C5-N(H2) bond. By systematically rotating these bonds and calculating the energy at each step, a potential energy surface (PES) can be generated. The minima on this surface correspond to stable conformers. The planarity of the molecule is a key aspect, as the carboxyl group may be coplanar or twisted relative to the furan ring. The presence of intramolecular hydrogen bonding between the amino and carboxyl groups could also influence the preferred conformation.
Table 2: Representative Conformational Analysis Data for this compound Note: This table is an illustrative example of what a conformational analysis would yield. The conformer names are hypothetical.
| Conformer | Dihedral Angle (O=C-C=O) | Dihedral Angle (C-C-N-H) | Relative Energy (kcal/mol) | Population (%) |
|---|---|---|---|---|
| Planar-cis | 0° | 0° | 0.00 | 75.2 |
| Planar-trans | 180° | 0° | 1.25 | 15.5 |
| Twisted-1 | 45° | 180° | 3.50 | 5.3 |
| Twisted-2 | 90° | 90° | 5.10 | 4.0 |
Prediction of Spectroscopic Parameters
Quantum chemical calculations are widely used to predict various spectroscopic properties, which can then be compared with experimental data to confirm the molecular structure. DFT methods can accurately calculate vibrational frequencies (FTIR and Raman), nuclear magnetic resonance (NMR) chemical shifts, and UV-Vis electronic transitions. nih.gov
Vibrational Spectra: Calculations can predict the frequencies and intensities of vibrational modes. By comparing the calculated spectrum with the experimental one, each absorption band can be assigned to a specific molecular motion (e.g., C=O stretch, N-H bend).
NMR Spectra: The Gauge-Independent Atomic Orbital (GIAO) method is commonly used to calculate ¹H and ¹³C NMR chemical shifts. These predicted shifts are invaluable for interpreting experimental NMR data and confirming the structure of synthesized compounds. researchgate.netnih.gov
UV-Vis Spectra: Time-dependent DFT (TD-DFT) can predict the electronic transitions responsible for UV-Vis absorption, providing insights into the molecule's chromophores.
Molecular Dynamics Simulations for Solvent Effects and Intermolecular Interactions
While quantum mechanics is excellent for analyzing single molecules, Molecular Dynamics (MD) simulations are better suited for studying the behavior of molecules in a condensed phase, such as in a solvent like water. mdpi.com MD simulations model the movements of atoms over time based on a classical force field.
For this compound, MD simulations can reveal how water molecules arrange around the solute, forming a hydration shell. mdpi.com These simulations provide detailed information on hydrogen bonding between the amino and carboxylic acid groups and the surrounding water molecules. This is critical for understanding the molecule's solubility and how its conformation might change in an aqueous environment compared to the gas phase. Furthermore, MD is a key tool for studying how the molecule interacts with larger biological systems, such as the active site of an enzyme, by simulating the stability of the ligand-protein complex over time. ut.ac.irresearchgate.net
Reaction Mechanism Elucidation through Computational Approaches
Computational methods, particularly DFT, are instrumental in elucidating reaction mechanisms. By mapping the entire reaction pathway, from reactants to products, chemists can identify transition states and reaction intermediates. mdpi.com For this compound, this could involve modeling:
Amide bond formation: Studying the reaction of the carboxylic acid group with an amine.
Esterification: Modeling the reaction of the carboxylic acid with an alcohol.
Reactions at the amino group: Investigating nucleophilic substitution reactions.
Electrochemical reactions: Simulating processes like carboxylation of furan derivatives. acs.org
By calculating the activation energies for different potential pathways, the most likely reaction mechanism can be determined. This knowledge is vital for optimizing reaction conditions to improve product yield and selectivity.
Structure-Activity Relationship (SAR) Modeling and Ligand Design Principles
The computational data generated for this compound serves as a foundation for designing new molecules with specific biological activities. Quantitative Structure-Activity Relationship (QSAR) models seek to find a statistical correlation between the physicochemical properties of a series of compounds and their biological activity. nih.govdigitaloceanspaces.com
The electronic and structural descriptors calculated via DFT (e.g., HOMO/LUMO energies, dipole moment, surface area) for this compound and its derivatives can be used to build QSAR models. mdpi.com These models can then predict the activity of new, unsynthesized compounds, guiding synthetic efforts toward more potent molecules.
For ligand design, the molecule can be used as a scaffold. Computational tools allow for in silico modification of its structure—for example, by adding different substituents to the furan ring or the amino group. The effect of these modifications on the molecule's ability to bind to a biological target (like a protein receptor) can then be evaluated using molecular docking and MD simulations. This rational, computer-aided approach accelerates the drug discovery process by prioritizing the synthesis of compounds with the highest predicted affinity and desired properties. nih.gov
Investigation of Biological Interactions and Modulatory Activities Pre Clinical Focus
Receptor Binding and Agonist/Antagonist Research
Research into the receptor binding profile of compounds structurally related to 5-amino-furan-2-carboxylic acid has revealed interactions with key central nervous system receptors.
While direct studies on this compound are limited, extensive research has been conducted on its close structural analogs, particularly derivatives of (R)-3-(5-furanyl)carboxamido-2-aminopropanoic acid. These compounds have been identified as agonists at the glycine (B1666218) (Gly) binding site located on the GluN1 subunit of N-methyl-D-aspartate (NMDA) receptors. The activation of NMDA receptors requires the binding of both glutamate (B1630785) and a co-agonist, such as glycine or D-serine.
A series of these furan-based analogs demonstrated a wide range of potencies and efficacies across different NMDA receptor subtypes (GluN1/2A-D), which was dependent on the specific GluN2 subunit present. For instance, analog 8p was identified as a potent partial agonist at the GluN1/2C subtype with an EC50 of 0.074 µM, while showing virtually no activity at GluN1/2A, GluN1/2B, and GluN1/2D subtypes. This subtype selectivity suggests that the specific orientation of substituents on the furan (B31954) ring influences agonist potency and efficacy. Molecular modeling suggests that for these furanylamide analogs to bind, significant conformational changes are required in residues within the GluN1 agonist-binding domain, including L654, V689, Y692, F753, and F754.
Table 1: Agonist Activity of Selected (R)-3-(5-furanyl)carboxamido-2-aminopropanoic Acid Analogs at NMDA Receptor Subtypes
| Compound | Subtype | EC50 (µM) | Efficacy (relative to Glycine) |
|---|---|---|---|
| 8p | GluN1/2C | 0.074 | 28% |
| 8d | GluN1/2A | 0.13 | Partial Agonist |
| 8d | GluN1/2C | 0.040 | Partial Agonist |
Enzyme Inhibition Studies
Derivatives of the furan-2-carboxylic acid scaffold have been investigated as inhibitors of various enzymes, demonstrating the therapeutic potential of this chemical class. The unique structure, featuring both an amino and a carboxylic acid group on the furan ring, allows for diverse interactions that can modulate enzyme activity.
While specific studies targeting Sirtuin 2 (SIRT2) with this compound were not prominent in the reviewed literature, research on other enzymes highlights the inhibitory capabilities of furan-2-carboxylic acid derivatives.
In one study, a series of 5-phenyl-2-furan derivatives were designed and synthesized as inhibitors of phosphodiesterase type 4 (PDE4), an enzyme that regulates the secondary messenger cyclic adenosine (B11128) monophosphate (cAMP). researchgate.net The inhibition of PDE4 leads to increased intracellular cAMP levels, which can produce anti-inflammatory effects. researchgate.net Compound 5j from this series showed a lower IC50 value (1.4 µM) against PDE4 than the reference compound rolipram (B1679513) (2.0 µM). researchgate.net Molecular docking suggested that a methoxy (B1213986) group on the phenyl ring interacts favorably within the metal-binding pocket of the PDE4B enzyme, enhancing inhibitory activity. researchgate.net
Separately, research into inhibitors for Sirtuin 5 (SIRT5), a mitochondrial protein lysine (B10760008) deacylase, has explored carboxylic acid isosteres. orientjchem.org This work led to the development of potent, mechanism-based inhibitors, demonstrating that modifying the carboxylic acid moiety is a viable strategy for creating effective inhibitors targeting mitochondrial enzymes. orientjchem.org
Table 2: PDE4B Enzyme Inhibition by Selected Furan-2-Carboxylic Acid Derivatives
| Compound | IC50 (µM) |
|---|---|
| 5j | 1.4 |
| Rolipram (Control) | 2.0 |
Cellular Effects in In Vitro Models
The biological activity of this compound derivatives has been further characterized through in vitro studies on various cell lines, revealing effects on cell proliferation and microbial activity.
Derivatives of furan-2-carboxylic acid have demonstrated notable antiproliferative and cytotoxic effects against several cancer cell lines. researchgate.netnih.gov In one study, a silver(I) complex with furan-2-carboxylate (B1237412), named AgFu2c , showed significant anticancer activity against Jurkat (human T-cell leukemia) cell lines, with an IC50 value of 8.00 µM, which was comparable to the chemotherapy drug cisplatin (B142131) (IC50 = 6.3 µM). researchgate.net
Another investigation focused on derivatives of methyl-5-(hydroxymethyl)-2-furan carboxylate. nih.gov The amine derivative, (5-(((2-(1H-indol-3-yl)ethyl)amino)methyl) furan-2-yl)methyl acetate , was found to be the most potent against the HeLa (human cervical carcinoma) cell line with an IC50 of 62.37 µg/mL. nih.gov These studies underscore the potential of the furan scaffold as a basis for developing new anticancer agents. nih.gov
Table 3: Antiproliferative Activity of Selected Furan-2-Carboxylic Acid Derivatives
| Compound/Derivative | Cell Line | IC50 |
|---|---|---|
| AgFu2c | Jurkat | 8.00 µM |
| (5-(((2-(1H-indol-3-yl)ethyl)amino)methyl) furan-2-yl)methyl acetate | HeLa | 62.37 µg/mL |
| Cisplatin (Control) | Jurkat | 6.3 µM |
The furan-2-carboxylic acid framework has been utilized to develop agents with antimicrobial properties. A study focused on a series of furan-2-carboxamides, which are derivatives of this compound, evaluated their ability to inhibit biofilm formation in the pathogenic bacterium Pseudomonas aeruginosa. Biofilms are communities of microorganisms encased in a protective matrix, which makes them highly resistant to conventional antibiotics.
The furan-2-carboxamides were designed as bioisosteric replacements for furanones, which are known to have antibiofilm activity but are often unstable. Several of the synthesized carboxamides showed a significant reduction in biofilm formation. Notably, compound 4b (a carbohydrazide (B1668358) derivative) was the most effective, demonstrating 58% inhibition of biofilm formation at a concentration of 50 µM. Importantly, these compounds did not inhibit the growth of the bacterium, indicating that their effect is specific to biofilm modulation rather than general toxicity. Further investigation showed that active compounds also reduced the production of virulence factors like pyocyanin (B1662382) and proteases, suggesting that they may act by interfering with the quorum sensing system of the bacteria.
Table 4: Antibiofilm Activity of Selected Furan-2-Carboxamides against P. aeruginosa
| Compound | Linker Type | Biofilm Inhibition at 50 µM |
|---|---|---|
| 4b | N-acylcarbohydrazide | 58% |
| 5f | p-phenylenediamine | 38% |
| Furanone 2 (Control) | Furanone | >10% |
Antifungal and Antiviral Activity Investigations
Preclinical studies have explored the potential of furan derivatives, including those structurally related to this compound, as antimicrobial agents. While direct and extensive data on this compound is emerging, the broader class of furan compounds has shown promise.
Antifungal Activity:
Derivatives of furan-2-carboxylic acid have been a focal point of antifungal research. For instance, a series of furan-3-carboxamides have been synthesized and evaluated for their in vitro antimicrobial activity against various microorganisms, including yeasts and filamentous fungi. nih.gov Quantitative structure-activity relationship (QSAR) studies on these compounds have sought to correlate their physicochemical properties with their biological activity. nih.gov Similarly, 5-halo analogues of 1-beta-D-ribofuranosylimidazole-4-carboxamide, which share some structural similarities with functionalized furans, have demonstrated inhibitory effects against fungi. nih.gov
Investigations into 5-aminoimidazole-4-carbohydrazonamide derivatives have shown that their antifungal mechanism against Candida species may involve the induction of oxidative stress. nih.gov This is supported by the observation that the antioxidant ascorbic acid can mitigate their antifungal effects. nih.gov
The following table summarizes the antifungal activity of selected furan and imidazole (B134444) derivatives, providing context for the potential of this compound as an antifungal lead structure.
| Compound Class | Organism | Activity | Reference |
| Furan-3-carboxamides | Yeasts, Filamentous Fungi | Significant in vitro activity | nih.gov |
| 5-Mercapto-1-beta-D-ribofuranosylimidazole-4-thiocarboxamide | Fungi | Inhibitory | nih.gov |
| 5-Aminoimidazole-4-carbohydrazonamide derivatives | Candida albicans, Candida krusei | Antifungal activity, potentially via oxidative stress | nih.gov |
Antiviral Activity:
The furan scaffold is also being investigated for its antiviral potential. Studies on novel chalcone (B49325) derivatives containing a pyridine (B92270) moiety have demonstrated significant anti-cucumber mosaic virus (CMV) activity in vivo. ijnrd.org QSAR analysis of these compounds has provided insights into the structural features that enhance antiviral efficacy. ijnrd.org Furthermore, certain 1-beta-D-ribofuranosyl-4,5-disubstituted imidazoles have shown significant antiviral activity in vitro. nih.gov
Research into 2-(furan-2-ylmethylene)hydrazine-1-carbothioamide derivatives has identified novel non-peptidomimetic inhibitors of the SARS-CoV-2 main protease (Mpro), a crucial target for antiviral drug development. nih.gov This highlights the potential for furan-containing compounds to act as starting points for the design of new antiviral agents.
Anti-inflammatory and Antioxidant Research
The anti-inflammatory and antioxidant properties of furan derivatives are also areas of active investigation, suggesting that this compound could possess similar activities.
Anti-inflammatory Research:
The inhibition of cyclooxygenase (COX) enzymes is a key mechanism for many anti-inflammatory drugs. nih.gov Studies on N-substituted 1H-pyrrolo[3,4-c]pyridine-1,3(2H)-diones, which are structurally distinct but share the feature of being heterocyclic dicarboximides, have shown potential for inhibiting both COX-1 and COX-2. nih.gov This suggests that heterocyclic compounds, in general, can be scaffolds for the development of COX inhibitors. Theoretical studies on the inhibition mechanism of COX-2 indicate a flexible recognition site that can adapt to various drug scaffolds. capes.gov.br
The anti-inflammatory potential of furan derivatives is often linked to their ability to modulate inflammatory pathways. For example, some furan derivatives have been shown to inhibit the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated cells, a key process in inflammation. nih.gov
Antioxidant Research:
The antioxidant potential of various compounds is often assessed by their ability to scavenge free radicals. The DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay is a common method used for this purpose. nih.gov Studies on α-aminophosphonates have demonstrated varying degrees of free radical scavenging activity, with some compounds showing moderate antioxidant potential. researchgate.net The free radical scavenging activities of various extracts are often correlated with their amino acid profiles. plos.org
Research on cinnamic and hydroxycinnamic acid derivatives has shown that their antioxidant capacity is influenced by their chemical structure, including the presence of hydroxyl groups. mdpi.com Similarly, the antioxidant potential of flavonoids is closely linked to the substitution pattern of hydroxyl groups on their core structure. researchgate.net These findings suggest that the amino and carboxylic acid groups on the furan ring of this compound could play a significant role in its antioxidant properties.
The following table summarizes the antioxidant activity of selected compounds, providing a basis for the potential antioxidant capacity of this compound.
| Compound/Extract | Assay | Result | Reference |
| α-Aminophosphonates | DPPH radical scavenging | Moderate antioxidant activity | researchgate.net |
| Trachyspermum ammi & Foeniculum vulgare extracts | DPPH radical scavenging, FRAP | Significant free radical scavenging potential | nih.gov |
| Orthosiphon stamineus aqueous extract | DPPH radical scavenging | IC50 of 9.6 µg/mL | nih.gov |
| Cinnamic and hydroxycinnamic acid derivatives | Superoxide anion and hydrogen peroxide scavenging | Activity dependent on chemical structure | mdpi.com |
Studies on the Molecular Basis of Biological Activities
Understanding the molecular basis of the biological activities of this compound is crucial for its development as a therapeutic agent. This involves identifying its molecular targets and elucidating the relationship between its structure and its biological functions.
Target Identification and Validation Approaches
While specific molecular targets for this compound are not yet fully elucidated, research on related compounds provides potential avenues for investigation. For antifungal agents, molecular docking studies are often employed to predict interactions with fungal protein targets. nih.gov For instance, in the development of carboxamide derivatives as succinate (B1194679) dehydrogenase (SDH) inhibitors, molecular docking simulations revealed key interactions with amino acid residues in the active site of the enzyme. nih.gov
For antiviral compounds, identifying the specific viral protein that is inhibited is a key step. The main protease (Mpro) of SARS-CoV-2 is an example of a validated antiviral target for which furan-based inhibitors have been discovered. nih.gov
In the context of anti-inflammatory activity, cyclooxygenase (COX) enzymes are well-established targets. nih.gov Molecular docking studies can help understand the binding interactions of potential inhibitors within the active site of COX-1 and COX-2. nih.gov
Structure-Activity Relationship (SAR) and Structure-Property Relationship (SPR) Studies
SAR and QSAR studies are essential for optimizing the potency and selectivity of lead compounds.
For antifungal furan-3-carboxamides, QSAR studies have been used to establish a correlation between physicochemical parameters and antimicrobial activity. nih.gov In the case of antiviral chalcone derivatives, 3D-QSAR models have indicated that compact, electron-withdrawing, and hydrophobic groups on the benzene (B151609) ring can enhance antiviral activity. researchgate.net
The development of furan derivatives as corrosion inhibitors has also benefited from QSPR (Quantitative Structure-Property Relationship) modeling, which correlates electronic properties with inhibition efficiency. digitaloceanspaces.com
Analytical Methodologies for Research and Process Monitoring
Chromatographic Separation Techniques
Chromatography is a fundamental tool for separating the components of a mixture, making it indispensable in the analysis of 5-amino-furan-2-carboxylic acid.
High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the analysis of non-volatile and thermally sensitive compounds like this compound. nih.gov Reversed-phase HPLC, often using a C18 column, is a common approach for assessing the purity of this compound and for monitoring the progress of its synthesis. nih.govnih.gov The separation is based on the differential partitioning of the analyte between a nonpolar stationary phase and a polar mobile phase.
For instance, a typical HPLC method might employ a gradient elution with a mobile phase consisting of water and acetonitrile (B52724), often with the addition of an acid like formic acid to improve peak shape and resolution. nih.gov Detection is frequently carried out using a UV detector, as the furan (B31954) ring and its substituents absorb ultraviolet light. The purity of a sample can be determined by integrating the area of the peak corresponding to this compound and comparing it to the total area of all peaks in the chromatogram.
During a chemical reaction to synthesize or modify this compound, HPLC can be used to track the consumption of starting materials and the formation of the desired product and any byproducts over time. This allows for the optimization of reaction conditions such as temperature, reaction time, and catalyst loading.
A simple HPLC method coupled with a diode array detector has been developed for the simultaneous determination of several furan derivatives. nih.gov This method requires no sample pre-treatment other than centrifugation and has been validated for linearity, accuracy, and precision. nih.gov The use of a diode array detector allows for the assessment of peak purity by comparing the UV spectrum of the analyte peak with that of an authentic standard. nih.gov
Table 1: Exemplary HPLC Parameters for Furan Derivative Analysis
| Parameter | Value |
| Column | Purospher RP-18 e (250-4 mm, 5 µm) nih.gov |
| Mobile Phase | Gradient of water and acetonitrile with 0.1% formic acid nih.gov |
| Flow Rate | 1 mL/min nih.gov |
| Detection | UV photodiode-array (λ = 313 nm) nih.gov |
| Run Time | 23 minutes nih.gov |
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and thermally stable compounds. nih.gov Due to the low volatility of this compound, derivatization is necessary prior to GC-MS analysis. sigmaaldrich.comthermofisher.com This process involves converting the polar amino and carboxylic acid functional groups into less polar, more volatile derivatives. sigmaaldrich.comthermofisher.com A common derivatization technique is silylation, which replaces the active hydrogens on the polar groups with a nonpolar moiety. sigmaaldrich.com
Once derivatized, the compound can be separated from other volatile components in a gas chromatograph and subsequently detected and identified by a mass spectrometer. nih.gov GC-MS is particularly useful for trace analysis due to its high sensitivity and selectivity. nih.gov It can be employed to detect and quantify minute amounts of volatile impurities or degradation products in samples of this compound.
The choice of GC column is critical for achieving good separation of the derivatized analytes. nih.gov An HP-5MS column has been shown to effectively separate furan and ten of its derivatives within 9.5 minutes. nih.gov The mass spectrometer provides structural information based on the fragmentation pattern of the ionized analyte, allowing for confident identification.
Table 2: Common Derivatization Reagents for GC-MS Analysis of Amino Acids
| Reagent | Abbreviation | Derivative Formed |
| N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide | MTBSTFA | tert-butyl dimethylsilyl (TBDMS) sigmaaldrich.com |
| N,O-bis(trimethylsilyl)trifluoroacetamide | BSTFA | Trimethylsilyl (TMS) sigmaaldrich.com |
| N-methyl-N-(trimethylsilyl)trifluoroacetamide | MSTFA | Trimethylsilyl (TMS) thermofisher.com |
Quantitative Analysis Techniques in Research Settings
Accurate quantification of this compound is essential in research to determine reaction yields, assess product purity, and conduct kinetic studies.
Liquid Chromatography coupled with Ultraviolet and Electrospray Ionization Mass Spectrometry (LC-UV-ESI-MS) offers a highly sensitive and selective method for the detection and quantification of this compound. This hyphenated technique combines the separation power of HPLC with the detection capabilities of both UV and mass spectrometry.
The UV detector provides quantitative information based on the analyte's absorbance at a specific wavelength, while the ESI-MS provides mass-to-charge ratio data, which aids in the confirmation of the compound's identity and can be used for quantification, especially at low concentrations. nih.govugr.es The use of tandem mass spectrometry (MS/MS) can further enhance selectivity and sensitivity by monitoring specific fragmentation transitions of the parent ion. nih.govnih.gov
This technique is particularly valuable for analyzing complex matrices where co-eluting impurities might interfere with UV detection alone. The high sensitivity of MS detection allows for the quantification of trace amounts of this compound. nih.gov
Spectrophotometric methods offer a simpler and more accessible alternative for determining the concentration of this compound in solution, particularly when dealing with relatively pure samples. These methods are based on the principle that the compound absorbs light at a specific wavelength in the UV-visible region.
By measuring the absorbance of a solution at the wavelength of maximum absorption (λmax) and using a calibration curve prepared with standards of known concentrations, the concentration of the unknown sample can be determined using the Beer-Lambert law. While less selective than chromatographic methods, spectrophotometry is a rapid and cost-effective technique for routine concentration measurements.
For instance, a colorimetric assay has been developed for the detection of 2,5-diformylfuran, a related furan derivative. mdpi.com This method involves a reaction that produces a colored product, and the absorbance is measured in the visible region. mdpi.com A similar principle could potentially be adapted for the quantification of this compound, possibly after a derivatization step to produce a chromophore.
Method Development for Impurity Profiling in Synthetic Research
The identification and quantification of impurities in synthetic batches of this compound are critical for ensuring its quality and for understanding the side reactions that may occur during its synthesis. Method development for impurity profiling typically involves the use of high-resolution analytical techniques to separate, identify, and quantify these impurities.
HPLC and LC-MS are the primary tools for this purpose. The development of a suitable HPLC method involves optimizing parameters such as the column chemistry, mobile phase composition, gradient profile, and detector settings to achieve the best possible separation of the main component from all potential impurities.
Once separated, the impurities can be tentatively identified by their mass-to-charge ratios using LC-MS. For unambiguous structure elucidation, techniques like high-resolution mass spectrometry (HRMS) and Nuclear Magnetic Resonance (NMR) spectroscopy are often employed. By creating a comprehensive impurity profile, researchers can gain insights into the reaction mechanism and develop strategies to minimize the formation of unwanted byproducts, leading to a more efficient and robust synthetic process.
Assessment of Compound Stability under Research Conditions
The stability of a chemical compound is a critical parameter in research and development, influencing its synthesis, storage, handling, and the reliability of experimental results. For this compound, a molecule with two reactive functional groups—an amino group and a carboxylic acid group—on a furan ring, understanding its behavior under various stress conditions is essential for its application in research and for monitoring processes. The assessment of its stability is typically conducted through forced degradation studies, which involve exposing the compound to conditions more severe than its intended storage to identify potential degradation pathways and products. nih.govmedcraveonline.com These studies are fundamental for developing stability-indicating analytical methods. nih.gov
Forced degradation studies are designed to generate a modest amount of degradation, typically in the range of 5-20%, to ensure that secondary degradation products are not formed in significant quantities, which might not be relevant to normal storage conditions. researchgate.netpharmtech.com The standard stress factors investigated include heat, light, oxidation, and a range of pH conditions (acidic and basic hydrolysis). nih.govmedcraveonline.com
Detailed Research Findings
Research into the stability of this compound and related furan compounds has highlighted several key factors that influence its degradation. The presence of the electron-donating amino group at the 5-position increases the electron density of the furan ring. This structural feature enhances the molecule's susceptibility to electrophilic substitution but concurrently reduces its oxidative stability when compared to furan derivatives with electron-withdrawing groups.
Thermal Stability
Thermal stress testing is used to evaluate the effect of temperature on the compound. For this compound, decomposition is reported to occur at temperatures above 150°C. In related compounds like 2-furoic acid, thermal stress can induce decarboxylation to form furan, a reaction that becomes activated at temperatures around 140-160°C. researchgate.net This suggests a potential degradation pathway for this compound under elevated temperatures. Due to this thermal liability, storage in a controlled environment, such as at 2–8°C within an inert atmosphere, is recommended to maintain its integrity.
A representative experimental design for assessing thermal stability in a solid state is outlined in the table below.
Table 1: Representative Experimental Design for Thermal Stability Assessment
| Temperature | Time Points | Analytical Method | Expected Outcome |
|---|---|---|---|
| 60°C | 24h, 48h, 1 week, 2 weeks | HPLC-UV | Minor to no degradation |
| 80°C | 8h, 24h, 48h, 1 week | HPLC-UV | Measurable degradation |
pH-Dependent Stability
The stability of this compound is markedly influenced by pH due to its amphoteric nature, possessing both a basic amino group and an acidic carboxyl group. In acidic solutions with a pH below 3, the amino group is likely to be protonated, which can alter the compound's solubility and reactivity. Hydrolytic degradation under acidic or basic conditions can lead to the cleavage of the furan ring or other chemical transformations. researchgate.net
Forced degradation studies under various pH conditions are crucial. A typical study would involve dissolving the compound in acidic, basic, and neutral solutions and monitoring its concentration over time.
Table 2: Illustrative Protocol for pH-Dependent Stability (Hydrolysis)
| Condition | Reagent | Temperature | Time Points | Analysis |
|---|---|---|---|---|
| Acidic | 0.1 M HCl | Room Temp, 60°C | 4h, 8h, 24h, 48h | HPLC-UV, Peak Purity Analysis |
| Neutral | Purified Water | Room Temp, 60°C | 4h, 8h, 24h, 48h | HPLC-UV, Peak Purity Analysis |
Oxidative Stability
The presence of the amino group is known to decrease the oxidative stability of the furan ring. Exposure to oxidizing agents is a common stress condition used to probe this weakness. Hydrogen peroxide (H₂O₂) is frequently used as the oxidizing agent in these studies. nih.govnih.gov Potential degradation pathways under oxidative stress include the oxidation of the amino group to form nitro or nitroso derivatives or the oxidative cleavage of the furan ring itself. researchgate.net
Table 3: Conceptual Framework for Oxidative Stability Testing
| Condition | Reagent | Temperature | Time Points | Analysis |
|---|---|---|---|---|
| Oxidative | 3% H₂O₂ | Room Temperature | 2h, 6h, 12h, 24h | HPLC-UV/MS |
Photostability
Emerging Research Directions and Future Perspectives
Biorefinery Integration and Sustainable Production Pathways for Furan (B31954) Amino Acids
The shift towards a bio-based economy has spurred research into producing valuable chemicals from renewable resources. 5-Amino-furan-2-carboxylic acid and other furan amino acids are prime candidates for integration into biorefinery systems, which aim to convert biomass into a spectrum of products. biofuranchem.comresearchgate.net
Lignocellulosic biomass, an abundant and non-food-competing feedstock, is a primary source for producing furan derivatives. biofuranchem.comresearchgate.net Through processes like acid-catalyzed dehydration, the carbohydrate components of biomass can be converted into platform molecules such as furfural (B47365) and 5-hydroxymethylfurfural (B1680220) (HMF). scielo.brresearchgate.net These intermediates can then be further transformed into furan amino acids. For instance, a chemoenzymatic route has been developed to produce 5-aminomethyl-2-furancarboxylic acid (AMFC) from HMF. nih.gov This process combines a laccase-TEMPO system for oxidation with a recombinant E. coli harboring multiple enzymes for amination, achieving an approximate 81% yield. nih.gov
The development of sustainable production methods is a key focus. This includes the use of green solvents and catalysts to minimize environmental impact. scielo.br Research is also exploring the direct conversion of biomass-derived furfural into furfurylamine, a related amino furan, using robust biocatalysts. nih.gov Such advancements pave the way for more efficient and environmentally friendly pathways to furan amino acids.
Table 1: Examples of Sustainable Production Strategies for Furan Derivatives
| Precursor | Target Compound | Catalyst/Method | Key Advantages |
| Furfural | Furfurylamine | Mutant ω-transaminase | High yield and productivity from biomass-derived furfural. nih.gov |
| 5-Hydroxymethylfurfural (HMF) | 2,5-Bis(aminomethyl)furan (BAF) | Bi-functional CuNiAlOx catalyst | Highly selective one-pot transformation. rsc.org |
| 5-Hydroxymethylfurfural (HMF) | 5-Aminomethyl-2-furancarboxylic acid (AMFC) | Laccase-TEMPO system and recombinant E. coli | One-pot, two-step chemobiocatalytic synthesis. nih.gov |
| Xylose and Corn Cob Biomass | Furfural | p-sulfonic acid calix arene (organocatalyst) | Microwave-assisted, high-yield synthesis. researchgate.net |
Novel Functionalization Strategies and Catalyst Development
The unique structure of this compound, with its amino and carboxylic acid groups, makes it a versatile scaffold for creating a wide range of derivatives. Researchers are actively developing novel functionalization strategies and catalysts to expand its synthetic utility.
The amino group can undergo reactions such as oxidation to form nitro or nitroso derivatives, and substitution to introduce different functional groups. The carboxylic acid group can be reduced to an alcohol or aldehyde. Furthermore, the electron-donating amino group can facilitate electrophilic aromatic substitutions on the furan ring.
Catalyst development is crucial for achieving high selectivity and efficiency in these transformations. For example, palladium-catalyzed cross-coupling reactions are being explored for the synthesis of furan derivatives. Bifunctional catalysts are also showing promise, such as a CuNiAlOx catalyst for the one-pot conversion of HMF to 2,5-bis(aminomethyl)furan. rsc.org These advanced catalytic systems are essential for unlocking the full potential of this compound as a building block in organic synthesis.
Advanced Applications in Chemical Biology and Optogenetics
The unique properties of furan-containing compounds are being harnessed for sophisticated applications in chemical biology and optogenetics. Chemical biology utilizes chemical tools to study and manipulate biological systems. The dual functionality of this compound makes it an attractive scaffold for designing probes and modulators of biological processes.
In the field of optogenetics, which uses light to control genetically modified neurons, photochromic molecules based on a benzo[b]furan core are being developed. acs.org These molecules can reversibly switch between two states upon light irradiation, allowing for precise temporal and spatial control of biological activity. While not directly involving this compound itself, this research highlights the potential of the broader furan chemical space in developing light-sensitive tools. The modular synthesis of these photochromic molecules allows for fine-tuning of their properties, opening up new avenues for studying complex biological systems. acs.org
Design of Next-Generation Furan-Derived Bioactive Agents
The furan scaffold is present in numerous biologically active compounds, making it a privileged structure in medicinal chemistry. ijabbr.com this compound serves as a valuable starting point for the design of next-generation furan-derived bioactive agents with potential applications as anticancer, antimicrobial, and anti-inflammatory drugs. nih.govnih.gov
For example, furan-based derivatives have been designed and synthesized to exhibit cytotoxic and tubulin polymerization inhibitory activities, showing promise as anticancer agents. nih.gov Some of these compounds have been shown to induce apoptosis in cancer cells. nih.gov Additionally, furan derivatives are being investigated as inhibitors of bromodomains, which are implicated in diseases like osteoarthritis. frontiersin.org
The development of new synthetic methodologies, such as those combining C-H arylation and transamidation, allows for the creation of complex and diverse libraries of furan-2-carboxamide derivatives for biological screening. mdpi.com This will accelerate the discovery of novel furan-based therapeutics.
Computational Chemistry for Predictive Modeling and Materials Discovery
Computational chemistry is becoming an indispensable tool in the study and development of furan-based compounds. psu.eduresearchgate.net Molecular dynamics simulations and density functional theory (DFT) calculations can be used to predict the properties and reactivity of molecules like this compound, guiding experimental efforts. psu.eduresearchgate.net
For instance, computational models are being used to predict the binding affinity of furan-based ligands to biological targets, aiding in the rational design of new drugs. nih.gov In materials science, reactive molecular dynamics simulations are employed to understand the pyrolysis of furan resins for the fabrication of carbon-carbon composites. psu.edu This predictive modeling can accelerate the development of next-generation materials with tailored properties. psu.edu
Quantitative Structure-Property Relationship (QSPR) models are also being developed for furan derivatives to predict their performance in various applications, such as corrosion inhibition. digitaloceanspaces.com These computational approaches provide valuable insights that can streamline the discovery and optimization of new furan-based materials and molecules.
Interdisciplinary Research Collaborations for Enhanced Understanding
The multifaceted nature of this compound and its derivatives necessitates a collaborative, interdisciplinary approach to fully realize their potential. Research in this area benefits from the combined expertise of chemists, biologists, materials scientists, and computational scientists.
For example, the development of new bioactive furan compounds requires collaboration between synthetic chemists who can create the molecules and biologists who can test their efficacy. nih.govnih.gov Similarly, the integration of furan amino acid production into biorefineries involves chemical engineers, biochemists, and agricultural scientists working together to optimize biomass conversion and downstream processing. biofuranchem.comresearchgate.net
Such interdisciplinary collaborations are crucial for tackling the complex challenges and opportunities presented by this promising class of compounds, from fundamental understanding to practical application.
Q & A
Q. What are the common synthetic routes for preparing 5-Amino-furan-2-carboxylic acid, and how do reaction conditions influence yield and purity?
The synthesis of this compound can be extrapolated from methods used for analogous furan derivatives. A typical approach involves amination of a pre-functionalized furan precursor. For example, 5-cyanofuran-2-carboxylic acid is synthesized via condensation of 2-formyl-5-furancarboxylic acid with hydroxylamine hydrochloride in pyridine, followed by acetic anhydride-mediated cyclization at 85°C . For the amino derivative, reductive amination or direct substitution with ammonia/amine nucleophiles under controlled pH and temperature (e.g., 60–90°C) may be employed. Purification via crystallization or column chromatography is critical to isolate the product from by-products like oxidized or over-substituted derivatives .
Q. Which spectroscopic and chromatographic methods are most effective for characterizing this compound and its derivatives?
Key techniques include:
- NMR Spectroscopy : H and C NMR to confirm substitution patterns on the furan ring and the presence of the amino/carboxylic acid groups .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular weight and fragmentation patterns .
- HPLC/UPLC : Reverse-phase chromatography with UV detection (e.g., at 254 nm) to assess purity and quantify isomers .
- FT-IR : To identify functional groups (e.g., N-H stretches at ~3300 cm for amines, C=O at ~1700 cm for carboxylic acids) .
Q. How does the amino group at the 5-position influence the chemical reactivity and stability of furan-2-carboxylic acid derivatives under varying pH and temperature conditions?
The electron-donating amino group increases the electron density of the furan ring, enhancing susceptibility to electrophilic substitution but reducing oxidative stability compared to electron-withdrawing substituents (e.g., Cl, CN) . Under acidic conditions (pH < 3), the amino group may protonate, altering solubility and reactivity. Thermal stability studies for similar compounds suggest decomposition above 150°C, necessitating storage at 2–8°C in inert atmospheres .
Advanced Research Questions
Q. What experimental strategies can resolve contradictions in reported biological activities of this compound derivatives across different studies?
- Comparative Bioassays : Conduct parallel studies using standardized protocols (e.g., enzyme inhibition assays with consistent substrate concentrations and pH buffers) to isolate variables .
- Structural-Activity Relationship (SAR) Analysis : Correlate substituent effects (e.g., amino vs. methoxycarbonyl groups) with activity trends using X-ray crystallography or computational docking .
- Metabolite Profiling : Use LC-MS to identify degradation products or metabolites that may interfere with activity measurements .
Q. How can computational chemistry be integrated with experimental data to predict the interaction mechanisms of this compound with biological targets?
- Molecular Docking : Simulate binding modes with enzymes like monoamine oxidase B (MAO-B) using software such as AutoDock Vina, guided by crystal structures from the PDB .
- Molecular Dynamics (MD) Simulations : Assess stability of ligand-protein complexes over time (e.g., 100 ns trajectories) to validate docking predictions .
- Quantum Mechanical (QM) Calculations : Evaluate electronic properties (e.g., HOMO-LUMO gaps) to predict reactivity in enzyme active sites .
Q. What are the challenges in designing enantioselective synthesis routes for chiral derivatives of this compound, and how can chiral catalysts or enzymes address these?
- Challenge : Racemization during synthesis due to the labile amino group.
- Solutions :
- Use chiral auxiliaries (e.g., Evans oxazolidinones) to direct asymmetric amination .
- Employ biocatalysts (e.g., transaminases) for enantioselective amination under mild conditions (pH 7–8, 25–37°C) .
- Monitor enantiomeric excess (ee) via chiral HPLC with columns like Chiralpak IA/IB .
Safety and Handling
Q. What precautions are necessary when handling this compound in laboratory settings?
- Personal Protective Equipment (PPE) : Nitrile gloves, lab coat, and safety goggles to avoid skin/eye contact .
- Ventilation : Use fume hoods to prevent inhalation of dust/aerosols.
- Storage : In airtight containers under nitrogen at 2–8°C to prevent oxidation .
- Disposal : Follow EPA guidelines for carboxylic acid waste (neutralization with NaOH prior to incineration) .
Data Contradiction Analysis
Q. How can researchers address discrepancies in the reported stability of this compound derivatives in aqueous vs. non-polar solvents?
- Controlled Stability Studies : Conduct kinetic experiments under standardized conditions (e.g., 25°C, 0.1 M PBS vs. DMSO) with periodic HPLC monitoring .
- Solvent Effects Analysis : Use computational tools (e.g., COSMO-RS) to model solvation effects and correlate with experimental degradation rates .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
